molecular formula C11H19N5O2S B2408252 1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine CAS No. 2415523-47-4

1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine

Cat. No.: B2408252
CAS No.: 2415523-47-4
M. Wt: 285.37
InChI Key: ROLXWOBYOHOWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine is a compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the piperazine ring can interact with biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropylsulfonyl group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2S/c1-14-11(12-9-13-14)8-15-4-6-16(7-5-15)19(17,18)10-2-3-10/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXWOBYOHOWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.